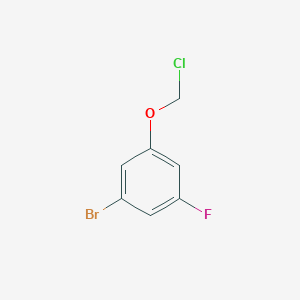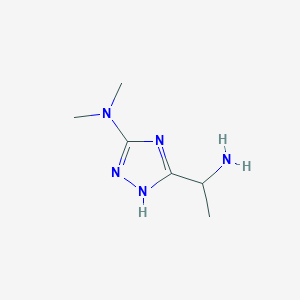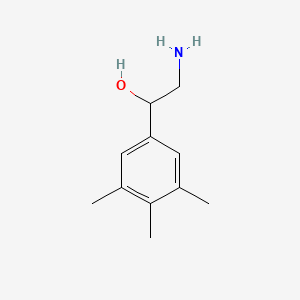
2-Amino-1-(3,4,5-trimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3,4,5-trimethylphenyl)ethanol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol typically involves the reaction of 3,4,5-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-Amino-1-(3,4,5-trimethylphenyl)ketone.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of halogenated derivatives such as 2-Amino-1-(3,4,5-trihalophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-Amino-1-(3,4,5-trimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
2-Aminoethanol: Contains a similar amino and hydroxyl functional group but lacks the aromatic ring and methyl substitutions.
2-Amino-1-(3,4-dimethylphenyl)ethanol: Similar structure but with one less methyl group on the aromatic ring.
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol: Contains methoxy groups instead of methyl groups on the aromatic ring.
Uniqueness: 2-Amino-1-(3,4,5-trimethylphenyl)ethanol is unique due to the specific arrangement of methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-amino-1-(3,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(11(13)6-12)5-8(2)9(7)3/h4-5,11,13H,6,12H2,1-3H3 |
Clave InChI |
KZIXQZHGPYWCSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
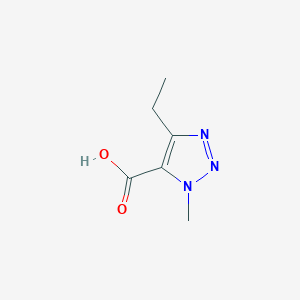



amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
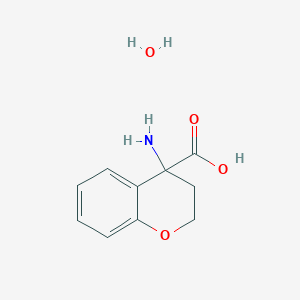
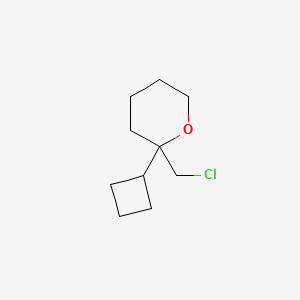
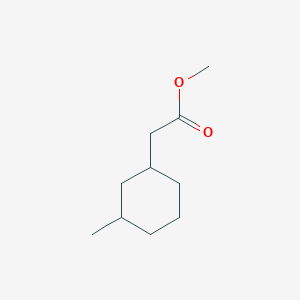
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
